molecular formula C11H15NO B1425599 3-(4-Ethoxyphenyl)prop-2-en-1-amine CAS No. 1315378-56-3

3-(4-Ethoxyphenyl)prop-2-en-1-amine

Cat. No.: B1425599
CAS No.: 1315378-56-3
M. Wt: 177.24 g/mol
InChI Key: IWCYSGZCRCQHAN-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(4-Ethoxyphenyl)prop-2-en-1-amine” is a chemical compound with the molecular formula C11H15NO . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an ethoxyphenyl group attached to a prop-2-en-1-amine . Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom . More research is needed to provide a detailed molecular structure analysis.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, amines can undergo a variety of reactions, including transamination and deprotonation . More research is needed to provide a detailed chemical reactions analysis.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources . More research is needed to provide a detailed physical and chemical properties analysis.

Scientific Research Applications

Metabolic Pathways and Excretion

Studies on related aromatic amines have explored their metabolism and excretion patterns in animal models. For instance, the urinary excretion of N-hydroxy derivatives of certain aromatic amines, including p-aminopropiophenone, has been observed in rabbits, guinea pigs, and dogs, highlighting the metabolic transformations these compounds undergo in vivo (Jagow et al., 1966).

Anti-inflammatory Properties

Compounds structurally related to 3-(4-Ethoxyphenyl)prop-2-en-1-amine have been investigated for their anti-inflammatory effects. For example, a novel synthetic flavonoid demonstrated significant anti-inflammatory activity by inhibiting key cytokines and modulating the NF-κB signaling pathway in lipopolysaccharide-stimulated macrophages (Xu et al., 2013).

Neurotoxicological Evaluation

The neurotoxicological properties of compounds related to this compound, such as potential metabolites of serotonergic neurotoxins, have been assessed to understand their impact on the central nervous system. This includes examining the effects of systemic, intracerebroventricular, and intraparenchymal administration on neurotransmitter levels in animal models, which can provide insights into the neurotoxic potential and mechanism of action of these compounds (Zhao et al., 1992).

Pharmacokinetics and Metabolism

The pharmacokinetic profiles and metabolic pathways of similar compounds have been studied to understand their absorption, distribution, metabolism, and excretion characteristics. Such research can inform the development of drugs with improved efficacy and safety profiles. For example, the study of selective androgen receptor modulators in rats revealed insights into ideal pharmacokinetic characteristics for preclinical development (Wu et al., 2006).

Safety and Hazards

The safety and hazards associated with “3-(4-Ethoxyphenyl)prop-2-en-1-amine” are not specified in the available resources . More research is needed to provide detailed safety and hazards information.

Properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-13-11-7-5-10(6-8-11)4-3-9-12/h3-8H,2,9,12H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCYSGZCRCQHAN-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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